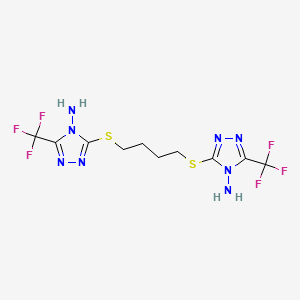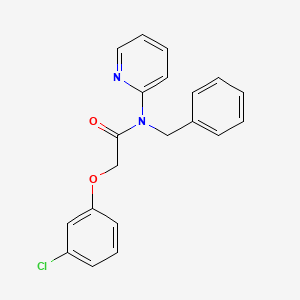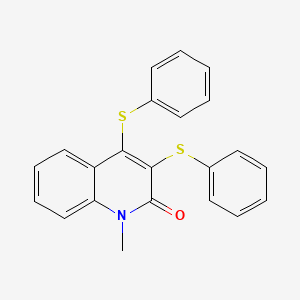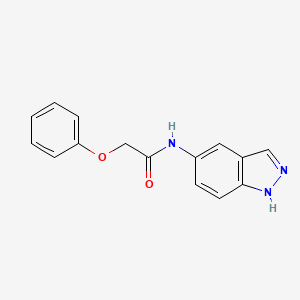
5,5'-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine)
Descripción general
Descripción
5,5’-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine): is a complex organic compound featuring a unique structure that includes a butane backbone, sulfur linkages, and triazole rings with trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) typically involves multiple steps:
Formation of the Butane Backbone: The initial step involves the preparation of the butane-1,4-diylbis(sulfanediyl) backbone. This can be achieved through the reaction of 1,4-dibromobutane with sodium sulfide under reflux conditions.
Introduction of Triazole Rings: The next step involves the introduction of triazole rings. This can be done by reacting the butane backbone with 3-(trifluoromethyl)-4H-1,2,4-triazole-4-amine in the presence of a suitable catalyst, such as copper(I) iodide, under nitrogen atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur linkages, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole rings or the sulfur linkages, potentially leading to the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
5,5’-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine): has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfur and nitrogen-containing heterocycles.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism by which 5,5’-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The sulfur linkages may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involving oxidative stress or sulfur metabolism could be particularly affected by this compound.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Diphenyl-2,2’-[butane-1,4-diylbis(sulfanediyl)]bis(1,3,4-oxadiazole): This compound shares the butane-sulfur backbone but features oxadiazole rings instead of triazole rings.
Dimethyl 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate): This compound has a similar sulfur linkage but with isoxazole rings and different substituents.
Uniqueness
- The presence of trifluoromethyl groups on the triazole rings in 5,5’-(butane-1,4-diylbis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to similar compounds.
- The combination of sulfur linkages and triazole rings provides a distinctive structural motif that can interact with a variety of biological targets, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
3-[4-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]butylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6N8S2/c11-9(12,13)5-19-21-7(23(5)17)25-3-1-2-4-26-8-22-20-6(24(8)18)10(14,15)16/h1-4,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFRSCQILXUYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSC1=NN=C(N1N)C(F)(F)F)CSC2=NN=C(N2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4744773.png)
![2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4744781.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide](/img/structure/B4744783.png)

![N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4744806.png)
![4-CHLORO-N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE](/img/structure/B4744810.png)
![isopropyl 4-({[N-(4-methylbenzoyl)glycyl]oxy}methyl)benzoate](/img/structure/B4744822.png)
![N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}propanamide](/img/structure/B4744830.png)
![PROPYL 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B4744854.png)


![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4744877.png)
![(5E)-1-(3-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4744885.png)
![4-BUTYL-5-[(2-FLUOROPHENYL)METHOXY]-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B4744893.png)
